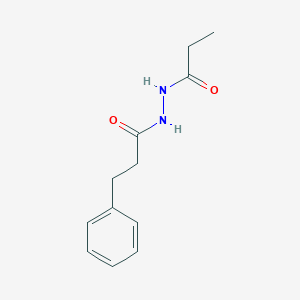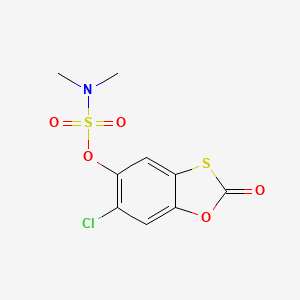![molecular formula C19H16ClN3O2 B6124859 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPT or CPT-11 and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its potent antitumor and antiviral properties. This makes it a valuable tool for studying the mechanisms of cancer and viral infections. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline. One area of interest is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, there is interest in studying the mechanism of action of this compound in more detail, as well as its potential applications in other areas of research such as immunology and inflammation. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a complex process that involves several steps. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 2,3-dimethoxybenzaldehyde to form the intermediate product. This intermediate is then reacted with methyl acetoacetate to form the final product.
Scientific Research Applications
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor and antiviral properties, and has been used in the development of new drugs for the treatment of cancer and viral infections.
properties
IUPAC Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-10-17-13-8-15(24-2)16(25-3)9-14(13)18(21-19(17)23-22-10)11-4-6-12(20)7-5-11/h4-9H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRSGZPHUDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3C(=NC2=NN1)C4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)

![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)

![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)